

GSK269962A hydrochloride solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK269962A hydrochloride

Cat. No.: B2721748

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Application Notes and Protocols: GSK269962A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively.[1][2][3] This inhibition of the ROCK signaling pathway leads to various cellular effects, including the modulation of actin cytoskeleton dynamics, cell adhesion, and smooth muscle contraction.[4][5][6][7][8][9] Consequently, GSK269962A exhibits vasodilatory and anti-inflammatory properties, making it a valuable tool for research in cardiovascular diseases, oncology, and other fields where the ROCK pathway is implicated.[1][7][10]

Data Presentation: Solubility

The solubility of **GSK269962A hydrochloride** in commonly used laboratory solvents is summarized below. It is important to note that the compound is practically insoluble in water.[4][11][12] For aqueous applications, the use of co-solvents is necessary. To ensure optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the

solubility of the compound.[4] If precipitation is observed, gentle heating and/or sonication can be employed to aid dissolution.[1]

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	57.1 - 100 mg/mL	94.06 - 164.72 mM	Sonication is recommended. Use of fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[2][3][4][11]
Ethanol	6 - 28 mg/mL	9.88 - 46.12 mM	Sonication is recommended.[2][4]
Water	Insoluble	Insoluble	[4][11][12]
Aqueous Buffer (with co-solvents)	See Protocols Below	See Protocols Below	Co-solvents are required for aqueous formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **GSK269962A hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the desired amount of **GSK269962A hydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution, use 6.07 mg of the compound (Molecular Weight: 607.06 g/mol).
- Add the appropriate volume of anhydrous DMSO to the powder.
- Vortex the solution vigorously until the powder is completely dissolved.
- If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C for long-term stability.^{[1][3]} It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.^[3]

Protocol 2: Preparation of an Aqueous Solution for In Vivo Administration (Oral Gavage)

This protocol is designed to create a clear solution for administration.

Materials:

- **GSK269962A hydrochloride**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **GSK269962A hydrochloride** in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final formulation, add the solvents sequentially as follows:
 - Add 100 μ L of the 25 mg/mL DMSO stock solution to 400 μ L of PEG300. Mix thoroughly until the solution is clear.[\[1\]](#)
 - Add 50 μ L of Tween-80 to the mixture and mix again until clear.[\[1\]](#)
 - Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly.[\[1\]](#)
- The final concentration of GSK269962A in this formulation will be 2.5 mg/mL.
- This formulation should be prepared fresh before each use.

Protocol 3: Preparation of a Formulation in Corn Oil for In Vivo Administration

Materials:

- **GSK269962A hydrochloride**
- DMSO
- Corn Oil
- Sterile tubes
- Vortex mixer

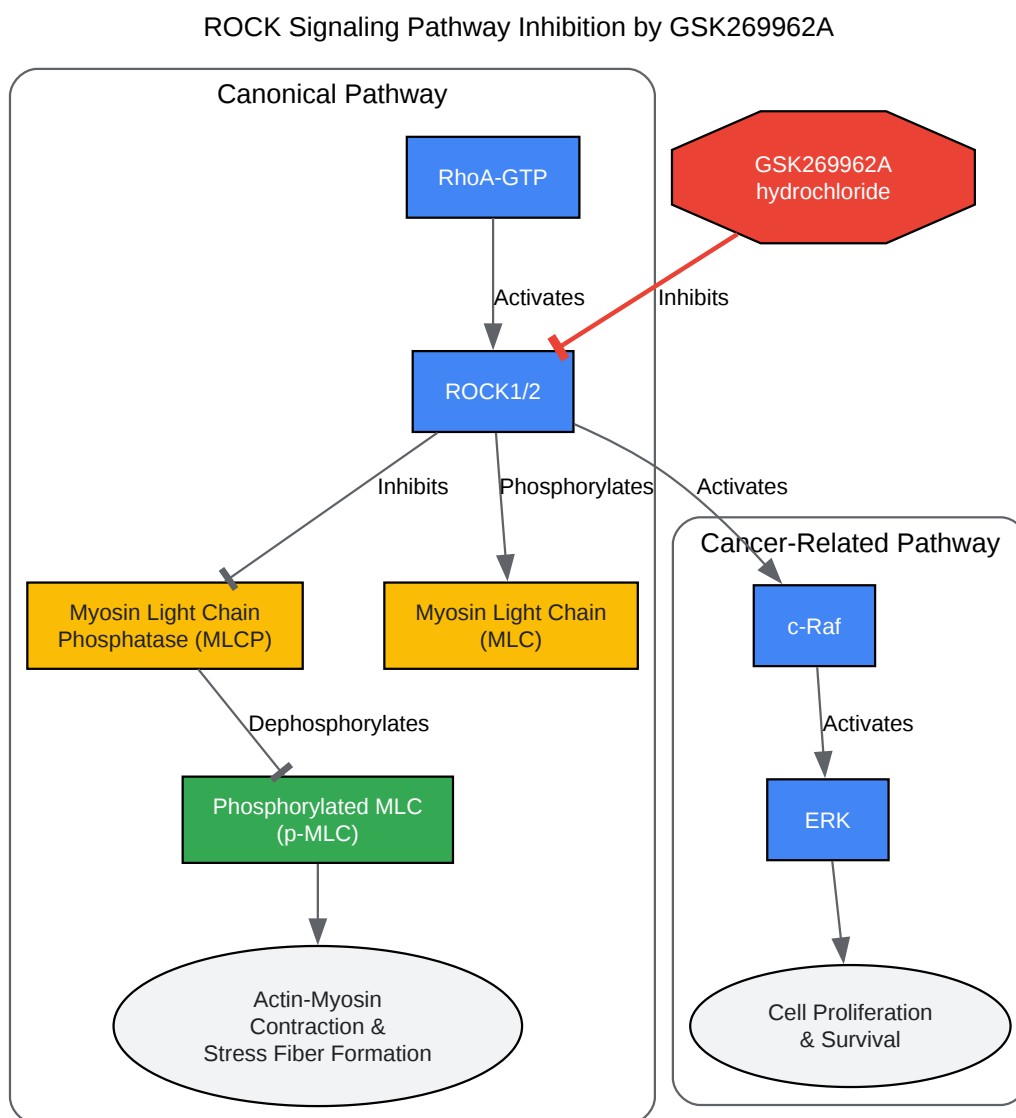
Procedure:

- Prepare a stock solution of **GSK269962A hydrochloride** in DMSO (e.g., 50 mg/mL).
- To prepare 1 mL of the final formulation, add 50 μ L of the 50 mg/mL DMSO stock solution to 950 μ L of corn oil.[\[4\]](#)
- Vortex the mixture thoroughly to ensure a uniform suspension.

- The final concentration of GSK269962A in this formulation will be 2.5 mg/mL.
- This formulation should be prepared fresh before each use for optimal results.[4]

Mechanism of Action and Signaling Pathway

GSK269962A is a selective inhibitor of ROCK1 and ROCK2. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in various cellular processes.[7][8][9] Activation of this pathway leads to increased actin-myosin contractility and the formation of stress fibers.[8] GSK269962A exerts its effects by blocking the downstream signaling of ROCK, which includes the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to smooth muscle relaxation and other cellular responses. In some cancer cell lines, inhibition of the ROCK pathway by GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell growth inhibition and apoptosis.[10]

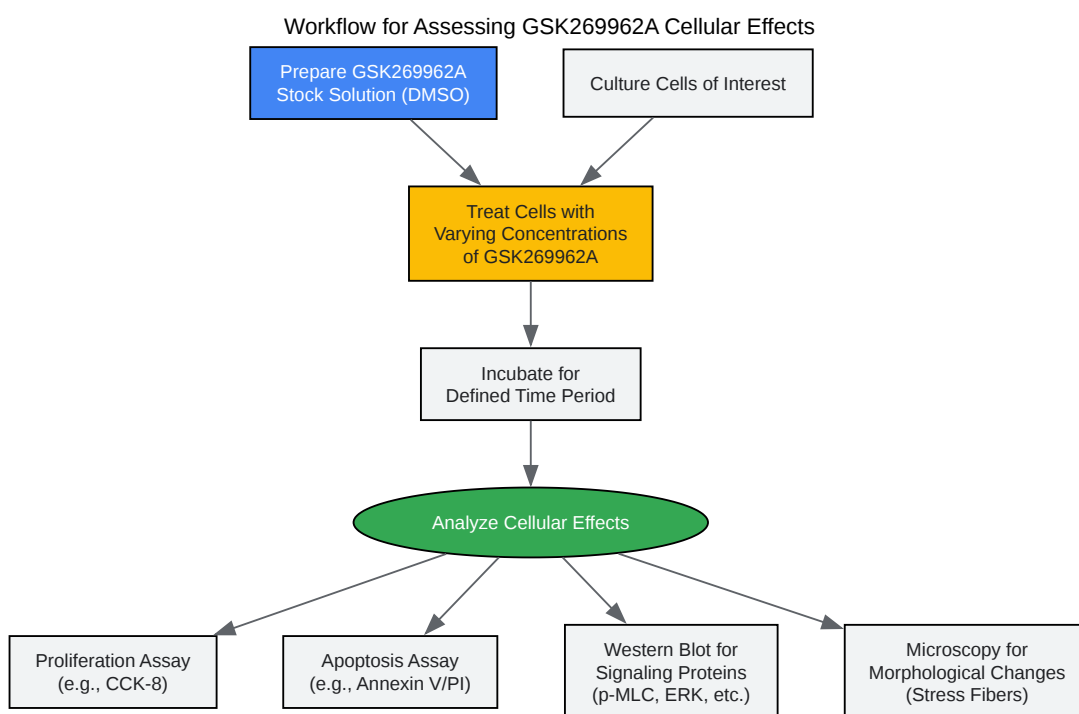


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Caption: Inhibition of the ROCK signaling pathway by GSK269962A.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines a general workflow for investigating the cellular effects of **GSK269962A hydrochloride**.



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Caption: General experimental workflow for studying GSK269962A effects.

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